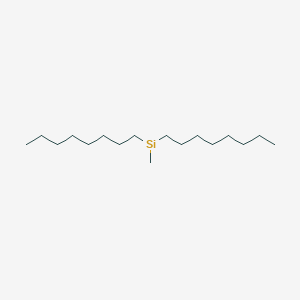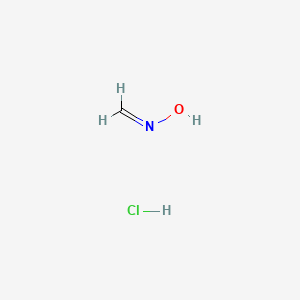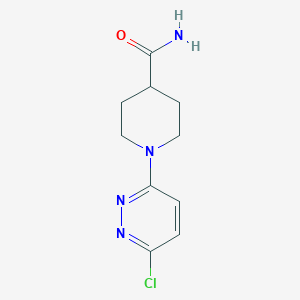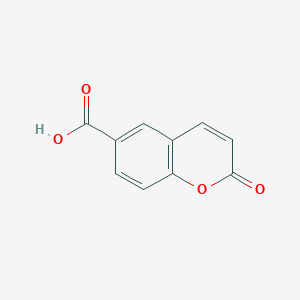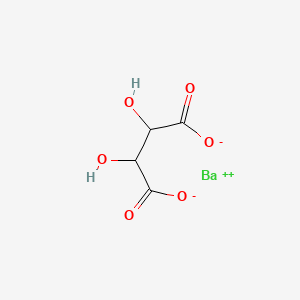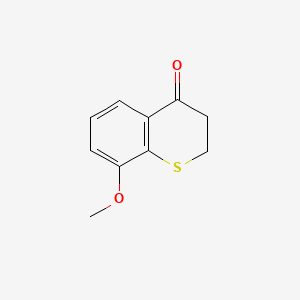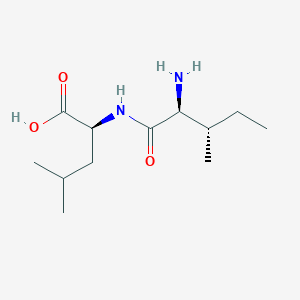
H-ILE-LEU-OH
Overview
Description
Isoleucyl-leucine, commonly referred to as H-ILE-LEU-OH, is a dipeptide formed from the amino acids L-isoleucine and L-leucine . These amino acids are essential for various biological processes, including protein synthesis and metabolic regulation . This compound is of particular interest in the fields of biochemistry and molecular biology due to its role in protein structure and function .
Mechanism of Action
Target of Action
The primary targets of the compound H-ILE-LEU-OH, also known as Ile-Leu, are the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway plays a critical role in the regulation of protein synthesis and energy metabolism .
Mode of Action
This compound interacts with its targets by increasing protein synthesis through the activation of the mTOR signaling pathway . This interaction results in the promotion of energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Biochemical Pathways
The compound this compound affects the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway . This pathway is crucial for the regulation of glucose, lipid, and protein synthesis, as well as intestinal health and immunity . The downstream effects of this pathway include the regulation of energy homeostasis and nutrition metabolism .
Pharmacokinetics
It is known that the compound is a dipeptide, composed of the amino acids isoleucine and leucine Dipeptides are generally well-absorbed in the gastrointestinal tract, suggesting good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the induction of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis, which protect against neuronal death . Additionally, dietary supplementation with this compound has been observed to prevent the impairment of memory induced by amyloid β in mice, likely by restraining the hyperphosphorylation of extracellular signal-regulated kinase .
Biochemical Analysis
Biochemical Properties
Ile-Leu interacts with various enzymes, proteins, and other biomolecules. For instance, Ile and Leu residues are crucial in protein structures, often found in the hydrophobic cores of proteins . They can influence protein folding and stability . The presence of Ile and Leu in proteins can also impact the protein’s interactions with other molecules .
Cellular Effects
Ile-Leu can influence various cellular processes. As components of proteins, these amino acids can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, BCAAs, including Ile and Leu, can regulate glucose, lipid, and protein metabolism, and they can influence cell function via the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .
Molecular Mechanism
The molecular mechanism of Ile-Leu’s action involves its role as building blocks in protein synthesis. The incorporation of Ile and Leu into proteins can influence the protein’s structure and function, affecting its interactions with other biomolecules . Furthermore, as part of the BCAAs, Ile and Leu can act as signaling molecules, influencing cellular metabolism via the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
The effects of Ile-Leu can change over time in laboratory settings. For instance, the incorporation of Ile and Leu into proteins can influence the stability of the proteins . The degradation of proteins containing Ile and Leu can also release these amino acids back into the cellular environment, where they can be reused in other metabolic processes .
Dosage Effects in Animal Models
The effects of Ile-Leu can vary with different dosages in animal models. For instance, BCAAs, including Ile and Leu, have been shown to influence growth and health in animals . Excessive levels of BCAAs can lead to metabolic imbalances and health issues .
Metabolic Pathways
Ile-Leu is involved in various metabolic pathways. As BCAAs, Ile and Leu are metabolized via the BCAA degradation pathway, which involves several enzymes and cofactors . This pathway can influence the levels of other metabolites in the cell .
Transport and Distribution
Ile-Leu can be transported and distributed within cells and tissues. Amino acid transporters can facilitate the uptake of Ile and Leu into cells . Once inside the cell, these amino acids can be incorporated into proteins or metabolized via various pathways .
Subcellular Localization
The subcellular localization of Ile-Leu depends on its incorporation into proteins. The proteins containing Ile and Leu can be localized to various compartments or organelles within the cell, depending on the protein’s function and any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ILE-LEU-OH typically involves the coupling of L-isoleucine and L-leucine using peptide bond formation techniques. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-isoleucine and L-leucine, which are then coupled enzymatically to form this compound . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
H-ILE-LEU-OH can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.
Substitution: This compound can participate in substitution reactions where functional groups on the amino acids are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .
Scientific Research Applications
H-ILE-LEU-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-ILE-LEU-OH include other dipeptides formed from branched-chain amino acids, such as:
Uniqueness
This compound is unique due to its specific combination of L-isoleucine and L-leucine, which imparts distinct structural and functional properties. This dipeptide is particularly useful in studying the effects of branched-chain amino acids on protein structure and function .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXCSQZLLIOCI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427071 | |
| Record name | Isoleucyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26462-22-6 | |
| Record name | Isoleucyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


